molecular formula C7H12N4O2 B14879818 3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B14879818
M. Wt: 184.20 g/mol
InChI Key: AYUPJNTUMQDXHO-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 2-methoxyethylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of a triazine derivative, such as cyanuric chloride, which undergoes nucleophilic substitution with 2-methoxyethylamine to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific triazine core structure and the presence of the 2-methoxyethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-(2-methoxyethylamino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H12N4O2/c1-5-6(12)9-7(11-10-5)8-3-4-13-2/h3-4H2,1-2H3,(H2,8,9,11,12)

InChI Key

AYUPJNTUMQDXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NCCOC

Origin of Product

United States

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